REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[Cl:19][C:20]1[C:25]([Cl:26])=[CH:24][N:23]=[C:22]2[N:27]([S:30]([C:33]3[CH:39]=[CH:38][C:36]([CH3:37])=[CH:35][CH:34]=3)(=[O:32])=[O:31])[CH:28]=[CH:29][C:21]=12.C([N-]C(C)C)(C)C.[Li+].[I:48]I>O1CCCC1>[Cl:19][C:20]1[C:25]([Cl:26])=[CH:24][N:23]=[C:22]2[N:27]([S:30]([C:33]3[CH:39]=[CH:38][C:36]([CH3:37])=[CH:35][CH:34]=3)(=[O:32])=[O:31])[C:28]([I:48])=[CH:29][C:21]=12 |f:4.5|
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Name
|
|
Quantity
|
4.85 mL
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Type
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reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
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Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
13.62 mL
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Type
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reactant
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Smiles
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CCCCCC
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Name
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|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
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ClC1=C2C(=NC=C1Cl)N(C=C2)S(=O)(=O)C2=CC=C(C)C=C2
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Name
|
|
Quantity
|
220 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
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Name
|
|
Quantity
|
8.64 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-10 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred at −10° C. for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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the mixture was stirred for 50 minutes at −78° C
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Duration
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50 min
|
Type
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STIRRING
|
Details
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the mixture was stirred for 20 minutes at −78° C.
|
Duration
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20 min
|
Type
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TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
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CUSTOM
|
Details
|
The reaction was quenched with saturated aqueous sodium thiosulfate
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (150 mL)
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Type
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WASH
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Details
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The organic layer was washed with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel (AnaLogix IntelliFlash 280)
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Type
|
WASH
|
Details
|
eluting with a gradient of 30-60% ethyl acetate in hexanes
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with 100 mL 15% ethyl acetate/hexane
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=C1Cl)N(C(=C2)I)S(=O)(=O)C2=CC=C(C)C=C2
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |